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molecular formula C11H22O2 B8387537 Ethyl 2-methyl-2-ethyl-hexanoate

Ethyl 2-methyl-2-ethyl-hexanoate

Cat. No. B8387537
M. Wt: 186.29 g/mol
InChI Key: PZPHBNPPUGLYIV-UHFFFAOYSA-N
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Patent
US04126585

Procedure details

11.5 gm (0.5 mole ) of sodium were dissolved in 150 ml of ethanol. 44 gm (0.25 mole) of 2-methyl-2-ethyl-hexanoyl chloride were slowly added under agitation to the solution of sodium ethylate at O° to 5° C. The mixture was subsequently agitated for 3 hours at room temperature, filtered, absorbed in ether, washed neutral with water, dried, reduced, and fractionated in vacuo. The ethyl 2-methyl-2-ethyl-hexanoate was obtained in the form of a colorless oil having a fruity/fresh odor with a fragrance of apple and camomile.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]([CH2:11][CH3:12])([CH2:7][CH2:8][CH2:9][CH3:10])[C:4](Cl)=[O:5].[CH3:13][CH2:14][O-:15].[Na+]>C(O)C>[CH3:2][C:3]([CH2:11][CH3:12])([CH2:7][CH2:8][CH2:9][CH3:10])[C:4]([O:15][CH2:14][CH3:13])=[O:5] |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
[Na]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
CC(C(=O)Cl)(CCCC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was subsequently agitated for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
absorbed in ether
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(C(=O)OCC)(CCCC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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